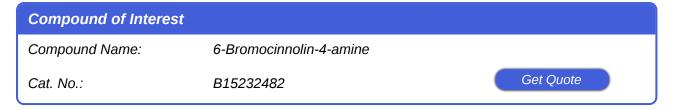


Spectroscopic Profile of 6-Bromocinnolin-4amine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **6-Bromocinnolin-4-amine**. Due to the limited availability of direct experimental data for this specific molecule, this document combines predicted spectroscopic characteristics with available data from a closely related analogue. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing key analytical information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Bromocinnolin-4-amine** and a closely related derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **6-Bromocinnolin-4-amine** is not readily available in the reviewed literature. However, ¹H NMR data for the closely related derivative, 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine, has been reported and is presented below as a reference. The numbering of the cinnoline ring is used for assignments.

Table 1: ¹H NMR Data for 6-Bromo-N-(6-methylpyridin-3-yl)cinnolin-4-amine



Chemical Shift (δ) ppm	Multiplicity	Protons Assigned
9.35	br. s	NH
9.12	d	H-5
8.87	d	H-3
8.45	S	H-2' (pyridin-3-yl)
8.25	d	H-8
8.01	dd	H-7
7.45	d	H-5' (pyridin-3-yl)
2.40	S	CH₃ (pyridin-3-yl)

Solvent: DMSO-d₆, Frequency: 500 MHz

Note: This data is for a derivative and serves as an approximation for the expected shifts in **6-Bromocinnolin-4-amine**. The signals for the cinnoline core are expected to be in similar regions.

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for **6-Bromocinnolin-4-amine** are predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for 6-Bromocinnolin-4-amine



Wavenumber (cm⁻¹)	Intensity	Vibration
3400-3250	Medium	N-H stretch (asymmetric and symmetric)
1650-1580	Medium-Strong	N-H bend (scissoring)
1620-1450	Medium-Strong	C=C and C=N aromatic ring stretches
1335-1250	Strong	C-N stretch (aromatic amine)
~1100	Medium	C-Br stretch
910-665	Strong, Broad	N-H wag

Mass Spectrometry (MS)

The predicted mass spectral data for **6-Bromocinnolin-4-amine** is based on its molecular formula ($C_8H_6BrN_3$).

Table 3: Predicted Mass Spectrometry Data for 6-Bromocinnolin-4-amine

Parameter	Value
Molecular Formula	C ₈ H ₆ BrN ₃
Molecular Weight	224.06 g/mol
Exact Mass	222.97 g/mol
Predicted M+•, [M+2]+•	m/z 223, 225 (approx. 1:1 ratio due to ⁷⁹ Br/ ⁸¹ Br isotopes)
Key Fragmentation	Loss of HCN, Br•, N ₂

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

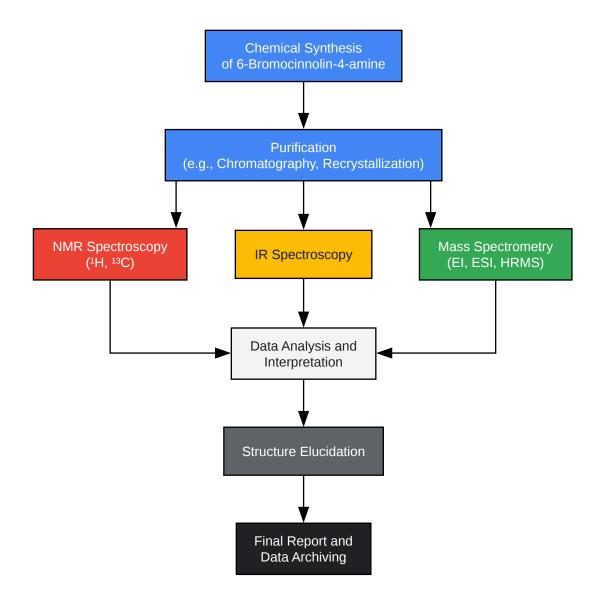
Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.





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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

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